1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine CAS number 1364268-16-5
1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine CAS number 1364268-16-5
CAS Number: 1364268-16-5 Formula: C₇H₁₀BrNS Molecular Weight: 220.13 g/mol [1]
Part 1: Executive Summary
1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1] Its value lies in its bifunctional nature:
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The Dimethylamine Tail: A canonical pharmacophore that improves aqueous solubility and provides a protonatable nitrogen for electrostatic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., Serotonin 5-HT, Dopamine D2).
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The 5-Bromo Handle: A high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the thiophene core into complex biaryl systems.[1]
This guide details the synthesis, reactivity, and handling of this intermediate, moving beyond basic datasheets to provide actionable insights for medicinal chemists.[2]
Part 2: Structural Analysis & Physicochemical Profile
The "Thiophene Scaffold" Advantage
Unlike phenyl analogs, the thiophene ring is electron-rich (hypervalent character of Sulfur) and bioisosteric to benzene but with distinct steric and electronic properties. The 3,5-substitution pattern of this molecule is critical:
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Position 3 (Amine tether): Places the basic nitrogen in a "meta-like" vector relative to the sulfur, often optimal for avoiding steric clash in narrow binding clefts.
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Position 5 (Bromine): The alpha-position next to sulfur is highly activated for oxidative addition by Pd(0), making this molecule more reactive in cross-couplings than its 4-bromo or phenyl-bromo counterparts.[1]
Calculated & Observed Properties
| Property | Value / Description | Relevance |
| Physical State | Pale yellow oil to low-melting solid | Handling requires inert atmosphere (N₂/Ar) to prevent oxidation.[1][3] |
| Boiling Point | ~105-110 °C @ 1.5 mmHg (Predicted) | Purifiable via vacuum distillation; avoid high heat to prevent polymerization.[1] |
| pKa (Conjugate Acid) | ~9.2 (Estimated) | Nitrogen is basic; forms stable HCl or fumarate salts for storage. |
| LogP | ~2.1 | Moderate lipophilicity; suitable for CNS-penetrant drug design.[1] |
| Density | ~1.45 g/cm³ | Denser than water; facilitates phase separation in aqueous workups.[1] |
Part 3: Synthesis Protocols
Two primary routes exist for accessing CAS 1364268-16-5.[1][4][5] Route A is the industry standard for high purity, while Route B is a cost-effective alternative for early-stage screening.[1]
Route A: Reductive Amination (Recommended)
This pathway avoids regioselectivity issues by installing the bromine before the sensitive amine handling or using a pre-brominated aldehyde.
Precursor: 5-bromo-3-thiophenecarboxaldehyde.[1]
Protocol:
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Solvation: Dissolve 5-bromo-3-thiophenecarboxaldehyde (1.0 eq) in anhydrous Dichloroethane (DCE) or THF.
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Amine Addition: Add Dimethylamine (2.0 eq, 2M solution in THF). Stir at 0°C for 15 minutes.
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Activation: Add Acetic Acid (1.5 eq) to catalyze iminium ion formation. Stir 30 min at Room Temp (RT).
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde to alcohol.
-
Quench: Stir 12h at RT. Quench with sat. NaHCO₃.
-
Workup: Extract with DCM. Wash organic layer with brine.[1][2][3] Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash chromatography (DCM/MeOH 95:5) or vacuum distillation.[1][3]
Route B: Direct Bromination
Precursor: N,N-dimethyl-1-(thiophen-3-yl)methanamine.[1] Risk:[6] Bromination of 3-substituted thiophenes often yields a mixture of 2-bromo (kinetic) and 5-bromo (thermodynamic) isomers.[1] Optimization: Use NBS (N-Bromosuccinimide) in DMF at -20°C to favor the less sterically hindered 5-position.[1]
Visualization: Synthesis Workflow
Figure 1: Primary (Reductive Amination) and Secondary (Direct Bromination) synthetic pathways.
Part 4: Applications in Drug Discovery[2]
Suzuki-Miyaura Cross-Coupling
The 5-bromo position is an excellent electrophile.[1] This molecule is widely used to link the "dimethylamine tail" to aryl cores.[1]
Standard Protocol:
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Base: K₂CO₃ (3 eq) or Cs₂CO₃ (for sterically demanding partners).
-
Solvent: Dioxane/Water (4:1).
-
Temperature: 90°C for 4-12 hours.
-
Insight: The basic amine nitrogen can coordinate to Palladium, potentially poisoning the catalyst. If yields are low, use the HCl salt of the starting material or add a Lewis acid scavenger.
Lithiation & Electrophile Trapping
The bromine can be exchanged for Lithium using n-BuLi at -78°C.[1]
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Utility: Allows conversion of the Br group into a Carboxylic Acid (via CO₂), Formyl (via DMF), or Boronic Acid (via B(OiPr)₃).
-
Warning: The amine protonation state matters.[1] Use the free base, but ensure anhydrous conditions.
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile of the thiophene-amine scaffold.[1]
Part 5: Handling & Quality Control[1]
Analytical Validation (NMR)
To verify the identity of CAS 1364268-16-5, look for these signature signals in ¹H NMR (CDCl₃):
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δ 2.2-2.3 ppm (s, 6H): N(CH₃)₂ protons. Sharp singlet.
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δ 3.4-3.5 ppm (s, 2H): Benzylic (Thenylic) CH₂ connecting the ring and amine.
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δ 6.9-7.0 ppm (s, 1H): Thiophene H-4 proton (adjacent to substituent).[1]
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δ 7.2-7.3 ppm (s, 1H): Thiophene H-2 proton (between Sulfur and alkyl group).[1]
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Note: If the integral of the aromatic region is messy, check for the 2-bromo isomer (coupling constants will differ).
Storage & Stability
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Oxidation: Thiophenes can slowly oxidize to sulfoxides/sulfones if exposed to light/air for months.[1]
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Recommendation: Store as the Hydrochloride salt at 4°C. The salt is a stable, non-hygroscopic solid, whereas the free base is an oil prone to degradation.
References
-
PubChem. (n.d.).[1] Compound Summary: 5-Bromo-N,N-dimethyltryptamine (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [Link] Context: Validates physicochemical properties of bromo-amine heterocycles.[1]
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Organic Syntheses. (2018). Facile synthesis of thiophene imines via Suzuki cross-coupling. Retrieved from [Link] Context: Protocol validation for Pd-catalyzed coupling of bromothiophenes.[1]
Sources
- 1. 5-Bromo-N,N-Dimethyltryptamine | C12H15BrN2 | CID 360252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2013008044A1 - Synthesis of (+) and (-) 1 -(5,5-diphenyltetrahydrofuran-3- yl)-n,n-dimethylmethanamine, (+) and (-) 1-(2,2-diphenyltetrahydrofuran-3-yl)-n,n- dimethylmethanamine and (+) and (-) 1-(2,2- dffhenyltetrahydrofuran-3-yl)-n-metihylmethanamine - Google Patents [patents.google.com]
- 5. iris.unito.it [iris.unito.it]
- 6. 3-methyl thiophene, 616-44-4 [thegoodscentscompany.com]
